Enhanced Lipophilicity (LogP) Relative to Non-Chlorinated Analog
The target compound exhibits a significantly higher predicted lipophilicity (ACD/LogP = 2.40) compared to its non-chlorinated analog, 4-methoxy-N-methylbenzenesulfonamide (XLogP3 = 1.3), and its non-methoxylated analog, 3-chloro-N-methylbenzenesulfonamide (ACD/LogP = 1.94) [REFS-1, REFS-2]. This 0.46 log unit increase over the chlorinated analog and 1.10 log unit increase over the methoxylated analog indicates substantially greater membrane permeability, a critical parameter for cell-based assays and in vivo applications .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.40 |
| Comparator Or Baseline | 4-Methoxy-N-methylbenzenesulfonamide (XLogP3 = 1.3); 3-Chloro-N-methylbenzenesulfonamide (ACD/LogP = 1.94) |
| Quantified Difference | ΔLogP = +1.10 vs. 4-methoxy analog; ΔLogP = +0.46 vs. 3-chloro analog |
| Conditions | Predicted using ACD/Labs Percepta Platform and XLogP3 algorithms |
Why This Matters
Higher LogP translates to improved membrane permeability, which is essential for achieving effective intracellular concentrations in biological assays and for optimizing pharmacokinetic properties in drug discovery programs.
